Sufrexal Exhibits 5-HT2A:5-HT2C Selectivity Ratio Distinct from High-Selectivity 5-HT2C Probes
Sufrexal (ketanserin) demonstrates a 5-HT2A to 5-HT2C selectivity ratio of approximately 10-14:1, with Ki values of 2-3 nM at 5-HT2A and 28 nM at 5-HT2C receptors in rodent receptor binding assays [1]. This contrasts sharply with the selective 5-HT2C antagonist RS-102221, which exhibits over 100-fold selectivity for 5-HT2C (pKi = 8.4 at human 5-HT2C; Ki ≈ 10 nM) relative to 5-HT2A and 5-HT2B receptors [2]. The differential selectivity profile dictates that Sufrexal cannot be used interchangeably with RS-102221 or SB-242084 when experimental objectives require pharmacological isolation of 5-HT2C receptor function [3].
| Evidence Dimension | 5-HT2A versus 5-HT2C receptor selectivity ratio |
|---|---|
| Target Compound Data | Ki (5-HT2A) = 2-3 nM; Ki (5-HT2C) = 28 nM; selectivity ratio ≈ 10-14:1 |
| Comparator Or Baseline | RS-102221: pKi (5-HT2C) = 8.4 (≈ 4 nM); Ki (5-HT2A) > 400 nM; selectivity ratio >100:1 |
| Quantified Difference | Sufrexal: ~10-14-fold 5-HT2A selective; RS-102221: >100-fold 5-HT2C selective |
| Conditions | Radioligand binding assays using cloned human and rat 5-HT2 receptor subtypes expressed in CHO-K1 cells |
Why This Matters
This selectivity difference determines which receptor subtype is predominantly antagonized at a given concentration, directly impacting experimental interpretation in native tissue and behavioral studies.
- [1] Brogden RN, Sorkin EM. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and vasospastic disorders. Drugs. 1990;40(6):903-949. View Source
- [2] Bonhaus DW, Weinhardt KK, Taylor M, et al. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology. 1997;36(4-5):621-629. View Source
- [3] AbMole BioScience. RS-102221 Certificate of Analysis. Ki (5-HT2C) = 10 nM; ~100-fold selectivity over 5-HT2A and 5-HT2B. View Source
